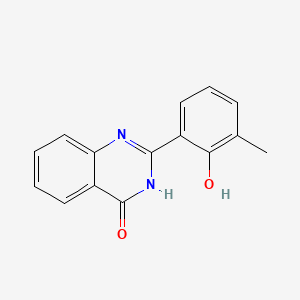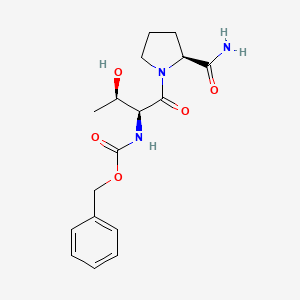
Zirconium dichloride bis(pentanedionate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium dichloride bis(pentanedionate): , also known as dichloro-bis[(Z)-1-methyl-3-oxo-but-1-enoxy]zirconium, is a coordination compound with the molecular formula C10H14Cl2O4Zr. It is a zirconium complex where the metal center is coordinated to two chloride ions and two pentanedionate ligands. This compound is of interest due to its applications in various fields, including catalysis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zirconium dichloride bis(pentanedionate) can be synthesized through the reaction of zirconium tetrachloride with acetylacetone (2,4-pentanedione) in the presence of a base. The reaction typically proceeds as follows:
ZrCl4+2C5H8O2→ZrCl2(C5H7O2)2+2HCl
The reaction is carried out in an inert atmosphere to prevent hydrolysis of zirconium tetrachloride. The product is then purified by recrystallization .
Industrial Production Methods: Industrial production methods for zirconium dichloride bis(pentanedionate) are similar to laboratory synthesis but are scaled up. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Zirconium dichloride bis(pentanedionate) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkoxides or amines.
Oxidation and Reduction Reactions: The zirconium center can participate in redox reactions, although these are less common.
Coordination Reactions: The compound can form complexes with other ligands, which can alter its reactivity and properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alcohols or amines under mild conditions.
Coordination Reactions: Often carried out in solvents like dichloromethane or toluene, with the addition of the desired ligand.
Major Products:
Substitution Products: Depending on the substituent, products can range from zirconium alkoxides to amine complexes.
Coordination Complexes: These can include a variety of ligand-coordinated zirconium species.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Biomedical Applications: Research is ongoing into the use of zirconium complexes in drug delivery systems and as potential therapeutic agents.
Industry:
Mecanismo De Acción
The mechanism by which zirconium dichloride bis(pentanedionate) exerts its effects is primarily through its ability to coordinate with other molecules. The zirconium center acts as a Lewis acid, facilitating various chemical reactions. The pentanedionate ligands stabilize the complex and can participate in electron transfer processes .
Comparación Con Compuestos Similares
Bis(cyclopentadienyl)zirconium dichloride: Another zirconium complex with cyclopentadienyl ligands instead of pentanedionate.
Bis(tert-butylcyclopentadienyl)zirconium dichloride: Similar to the above but with tert-butyl groups on the cyclopentadienyl rings.
Uniqueness: Zirconium dichloride bis(pentanedionate) is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other zirconium complexes. Its ability to form stable coordination complexes makes it particularly useful in catalysis and material science .
Propiedades
IUPAC Name |
dichlorozirconium;4-hydroxypentan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O2.2ClH.Zr/c2*1-4(6)3-5(2)7;;;/h2*4,6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJLBMREDCCTJM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)O.CC(CC(=O)C)O.Cl[Zr]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2O4Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione](/img/structure/B578981.png)

![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)



![Spiro[cyclopenta[7,8]phenanthro[2,3-c]pyrazole-1(2H),2'-oxetane](8CI,9CI)](/img/structure/B578989.png)




